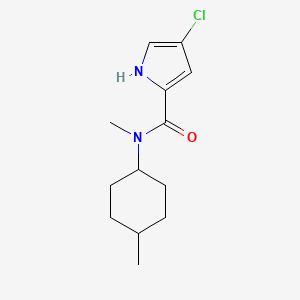
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide (also known as CP-47,497) is a synthetic cannabinoid that has been the subject of extensive scientific research due to its potential therapeutic applications. CP-47,497 was first synthesized in the 1990s by Pfizer as part of a program to develop new analgesics. However, its cannabinoid receptor agonist activity was discovered later, and it has since been studied for its potential as a therapeutic agent for a range of conditions.
Wirkmechanismus
CP-47,497 acts as a potent agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. Activation of CB1 receptors by CP-47,497 leads to a range of physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. It has been found to be highly potent in animal models of pain, with analgesic effects that are comparable to those of morphine. CP-47,497 has also been shown to have anti-inflammatory effects, with studies suggesting that it may be effective in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CP-47,497 has been shown to modulate neurotransmitter release, with studies suggesting that it may be effective in treating neurological disorders such as epilepsy and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CP-47,497 for lab experiments is its high potency, which allows for the use of lower doses and smaller sample sizes. Additionally, its well-characterized mechanism of action and biochemical effects make it a useful tool for studying the endocannabinoid system and its role in pain, inflammation, and other physiological processes. However, one limitation of CP-47,497 is its potential for abuse and dependence, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on CP-47,497. One area of interest is the development of new analogs and derivatives that may have improved therapeutic properties or reduced potential for abuse. Additionally, further research is needed to fully understand the mechanism of action of CP-47,497 and its effects on the endocannabinoid system. Finally, more studies are needed to evaluate the safety and efficacy of CP-47,497 in human subjects, particularly in the context of its potential use as a therapeutic agent.
Synthesemethoden
CP-47,497 is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoic acid with 4-methylcyclohexanone to form the intermediate 4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxylic acid. This intermediate is then converted to CP-47,497 through the addition of methylamine and subsequent reduction.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been studied for its potential therapeutic applications in a range of conditions, including pain, inflammation, and neurological disorders. It has been found to have potent analgesic effects in animal models of pain, and studies have suggested that it may be effective in treating neuropathic pain. CP-47,497 has also been shown to have anti-inflammatory properties, and it has been studied for its potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CP-47,497 has been investigated for its potential use in treating neurological disorders such as epilepsy and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-9-3-5-11(6-4-9)16(2)13(17)12-7-10(14)8-15-12/h7-9,11,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDYZHZPQBQZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

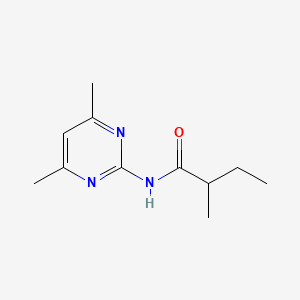
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
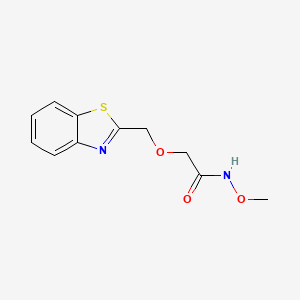
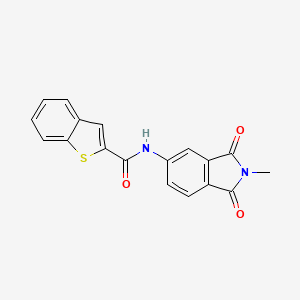
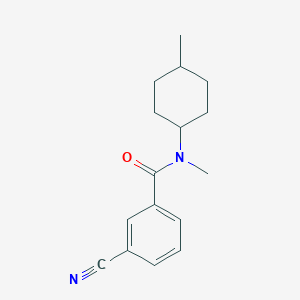
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
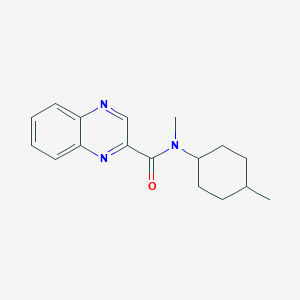
![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)
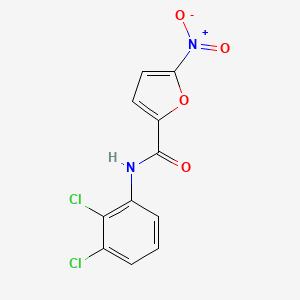
![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)
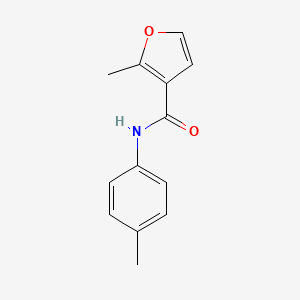
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)